2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid
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Overview
Description
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the reaction conditions are optimized to achieve high yields and purity. Common reagents used in this synthesis include methanesulfonic acid and methanol under reflux conditions .
Chemical Reactions Analysis
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic effects are being explored for developing new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Compared to these compounds, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is unique due to the presence of the chloro and formyl groups, which may enhance its biological activity and specificity .
Biological Activity
The compound 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a derivative of indole, a structure recognized for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid typically involves the reaction of appropriate indole derivatives with acetic acid and aldehydes. The process is characterized by the formation of the indole ring and subsequent functionalization at the acetic acid moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid. These compounds exhibit significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 14.8 | Induction of apoptosis via p53 upregulation |
HepG2 (liver cancer) | 18.3 | Cell cycle arrest at G2/M phase |
A549 (lung cancer) | 0.46 | Tubulin polymerization inhibition |
The compound has shown to induce apoptosis by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 , and affecting cell cycle regulators like Cyclin B1 .
Antimicrobial Activity
In addition to anticancer effects, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid has demonstrated promising antimicrobial properties . The compound exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes, which may contribute to its biological activity. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases, which are implicated in various physiological processes and diseases .
Case Studies
Several case studies have focused on the biological evaluation of indole derivatives:
- Study on Antiproliferative Effects : A recent study evaluated a series of indole-based compounds for their antiproliferative activity against breast and liver cancer cell lines. The results indicated that compounds similar to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid exhibit significant growth inhibition and induce apoptosis .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of indole derivatives against clinical isolates of bacteria and fungi, demonstrating that certain modifications to the indole structure enhance activity .
The mechanisms underlying the biological activities of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further cell division and promoting cell death.
- Enzyme Interaction : The inhibition of key enzymes involved in metabolic pathways may disrupt cellular functions essential for tumor growth and survival.
Properties
IUPAC Name |
2-(5-chloro-3-formylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPFTDQVMMILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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